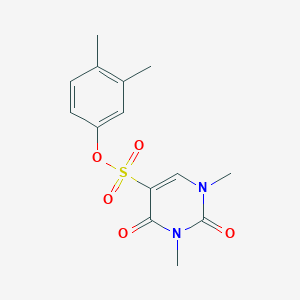

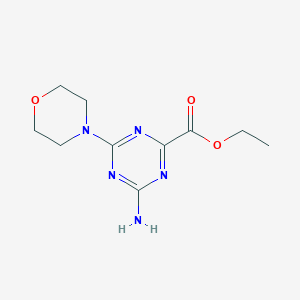

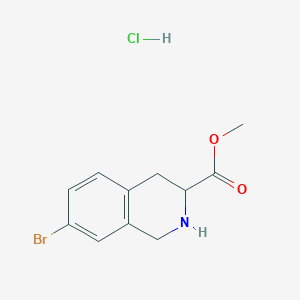

![molecular formula C11H13BrClN3 B2409252 [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1774896-38-6](/img/structure/B2409252.png)

[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C11H13BrClN3 and a molecular weight of 302.60. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H . This indicates the presence of a bromobenzyl group attached to an imidazole ring, along with a methanamine group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.6 . It is a derivative of imidazole, which is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

- Imidazole derivatives, like the one , have shown potential in antimicrobial applications. For instance, the synthesis and testing of similar compounds revealed notable antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Interaction with DNA and Antifungal Potency

- Some imidazole derivatives are researched for their interaction with DNA and potential antifungal properties. Studies on related compounds highlight their capability for DNA interaction and high antifungal potencies (Kumaravel & Raman, 2017).

Biochemical Studies and Activation Mechanisms

- Certain imidazole derivatives are used as model compounds for biochemical studies, such as exploring histamine H3-receptor activation mechanisms. This implies potential in understanding complex biochemical pathways (Kovalainen et al., 2000).

Novel Synthetic Pathways

- The synthesis of imidazole derivatives often leads to discovering novel synthetic pathways, potentially beneficial for creating a variety of compounds with different applications (Loubidi et al., 2016).

Photodynamic Therapy for Cancer Treatment

- Imidazole derivatives are being investigated for their use in photodynamic therapy, particularly for cancer treatment, showcasing their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Properties

- Some imidazole derivatives have shown significant antiviral properties, indicating their potential in pharmaceutical research and therapy (Galal et al., 2010).

Cytotoxic Effects in Cancer Research

- Research into imidazole derivatives has also included studying their cytotoxic effects on carcinoma cell lines, indicating their potential in cancer treatment (Ferri et al., 2013).

Propriétés

IUPAC Name |

[3-[(2-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3.ClH/c12-11-4-2-1-3-9(11)7-15-8-14-6-10(15)5-13;/h1-4,6,8H,5,7,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWRSCIFFGNMMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=C2CN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

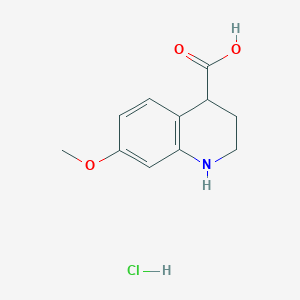

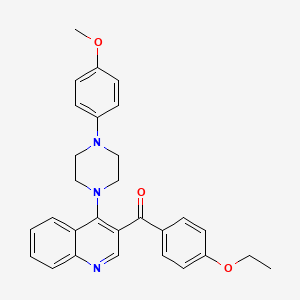

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)

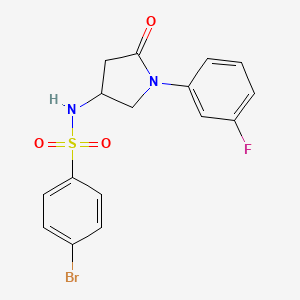

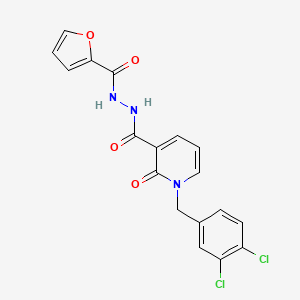

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

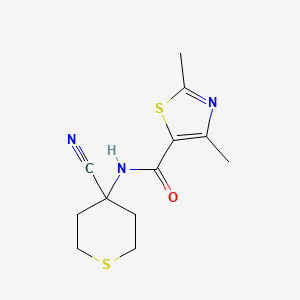

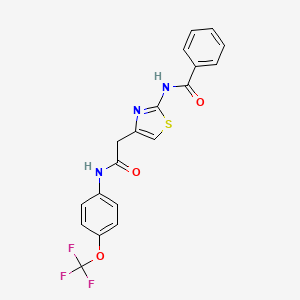

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)